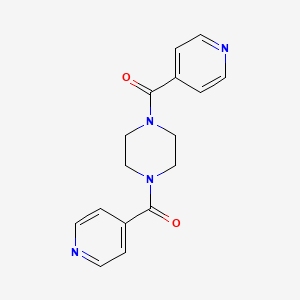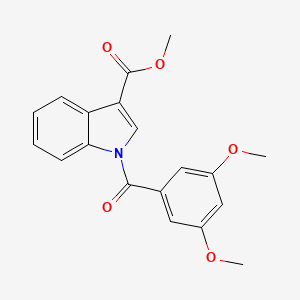![molecular formula C18H22N6O3 B5519137 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of molecules that have garnered interest due to their potential pharmacological properties, particularly as antimicrobial agents. Research has been focused on understanding its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves a series of chemical reactions starting from basic organic compounds. For instance, one method involves converting benzoic acid into derivatives, which are then used to synthesize target compounds like N-substituted acetamides. These processes often involve reactions in the presence of DMF and sodium hydride (NaH) or other catalysts, and are verified through spectral characterization like EI-MS, IR, and NMR (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry. These techniques help in elucidating the structural features of the compound, including the arrangement of various functional groups and the overall molecular architecture (Huicheng Wang et al., 2010).
Chemical Reactions and Properties
These compounds typically participate in various chemical reactions, which can be used to further modify their structure or to understand their reactivity. For example, reactions with hydrazine hydrate or various aromatic aldehydes are common in the synthesis of such molecules (Ashvin D. Panchal & P. Patel, 2011).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, can be analyzed using different methods. For instance, X-ray crystallography may be used to determine the crystal structure and understand the spatial arrangement of atoms in the compound (M. Zareef et al., 2008).
Chemical Properties Analysis
Chemical properties include the compound's reactivity, stability, and interactions with other molecules. These can be studied through various biochemical assays and spectroscopic methods to determine their potential as pharmacological agents or their role in chemical processes (K. Parikh & D. Joshi, 2014).
科学的研究の応用
Synthesis and Characterization
Synthetic Approaches
Research in synthetic chemistry has led to the development of novel compounds with 1,3,4-oxadiazole and 1,2,4-triazole moieties. Techniques such as NMR study and click-chemistry have been employed for the synthesis and structural elucidation of these compounds, highlighting their potential for further modification and application in various fields (Li Ying-jun, 2012); (Muhammad Naeem Ahmed et al., 2016).
Biological Activities
Anticancer Activities
Derivatives of 1,3,4-oxadiazole have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. Certain derivatives demonstrated significant anticancer activities, suggesting their potential as therapeutic agents (B. Ravinaik et al., 2021).
Antimicrobial Effects
The antimicrobial properties of these compounds have been explored, with some showing promising activity against bacterial and fungal species. This suggests a potential application in treating infectious diseases (A. Rehman et al., 2016).
Antioxidant Activity
Coordination complexes constructed from derivatives of these compounds have shown significant antioxidant activity, highlighting another aspect of their potential biological applications (K. Chkirate et al., 2019).
特性
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-4-15-19-20-16(27-15)11-22(5-2)17(25)12-23-13(3)21-24(18(23)26)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIRPYSSKFIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)CN2C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)
![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)
![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)